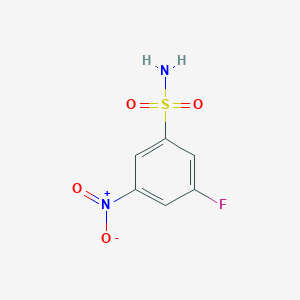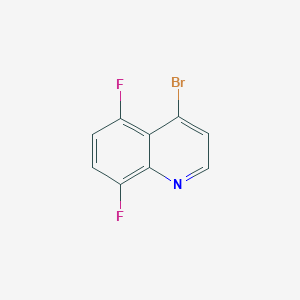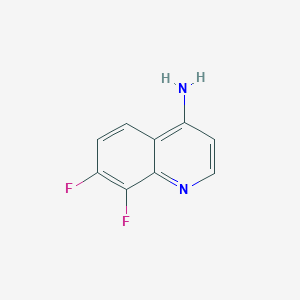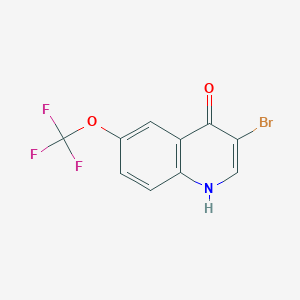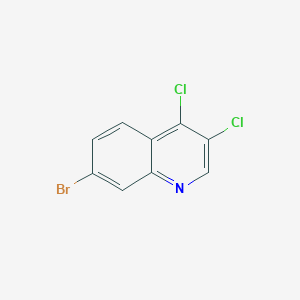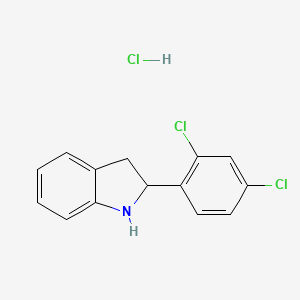![molecular formula C15H12F3NO B1371803 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone CAS No. 952182-66-0](/img/structure/B1371803.png)
1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone
Overview
Description
1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone is a chemical compound with the molecular formula C15H12F3NO and a molar mass of 279.26 g/mol . It is characterized by the presence of a phenyl group, a trifluoromethyl-substituted aniline group, and an ethanone moiety. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone typically involves the reaction of 3-(trifluoromethyl)aniline with acetophenone under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol or other reduced forms.
Substitution: The phenyl and aniline groups can undergo electrophilic or nucleophilic substitution reactions, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The phenyl and aniline groups can participate in various binding interactions with enzymes or receptors, influencing their activity and leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Phenyl-2-[3-(trifluoromethyl)anilino]-1-ethanone can be compared with other similar compounds, such as:
1-Phenyl-2-anilino-1-ethanone: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-Phenyl-2-[4-(trifluoromethyl)anilino]-1-ethanone: The position of the trifluoromethyl group can influence the compound’s reactivity and interactions.
1-Phenyl-2-[3-(methyl)anilino]-1-ethanone: The substitution of the trifluoromethyl group with a methyl group can significantly alter the compound’s properties.
The presence of the trifluoromethyl group in this compound makes it unique, as this group can enhance the compound’s stability, lipophilicity, and biological activity compared to its analogs.
Properties
IUPAC Name |
1-phenyl-2-[3-(trifluoromethyl)anilino]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO/c16-15(17,18)12-7-4-8-13(9-12)19-10-14(20)11-5-2-1-3-6-11/h1-9,19H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKNTZOUVRDYQAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CNC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




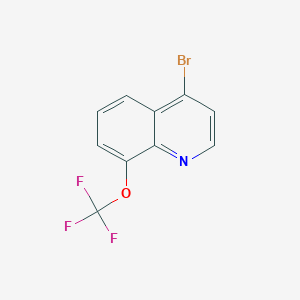
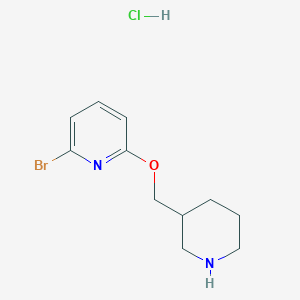

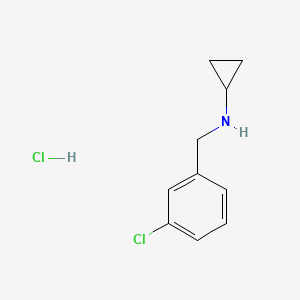
![2-[2-(1-Pyrrolidinyl)ethyl]piperidine dihydrochloride](/img/structure/B1371732.png)

